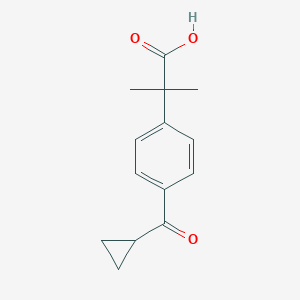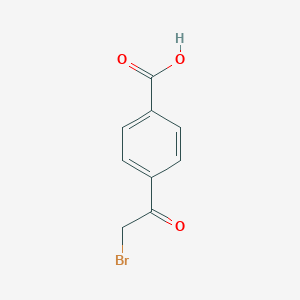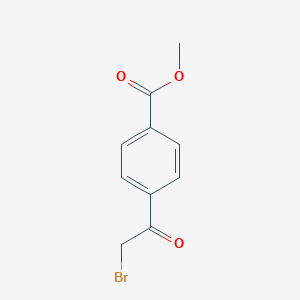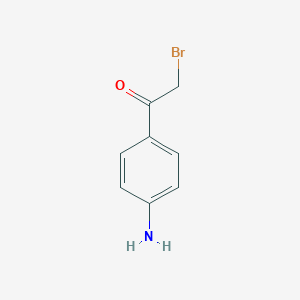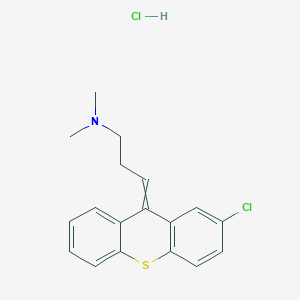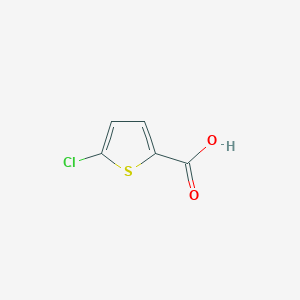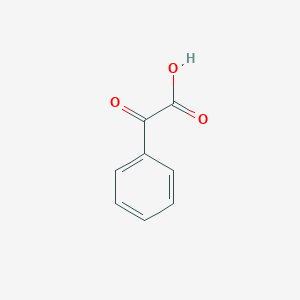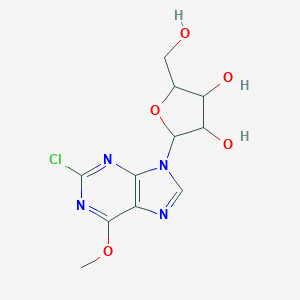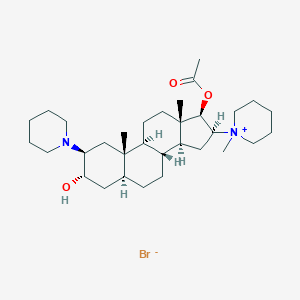
2',3'-Dihydro-phytomenadione
Vue d'ensemble
Description
2', 3'-Dihydro-phytomenadione, also known as 2', 3'-dihydrophylloquinone or 2', 3'-dihydrovitamin K1, belongs to the class of organic compounds known as vitamin k compounds. These are quinone lipids containing a methylated naphthoquinone ring structure, and vary in the aliphatic side chain attached at the 3-position. 2', 3'-Dihydro-phytomenadione is considered to be a practically insoluble (in water) and relatively neutral molecule. Within the cell, 2', 3'-dihydro-phytomenadione is primarily located in the membrane (predicted from logP) and cytoplasm. Outside of the human body, 2', 3'-dihydro-phytomenadione can be found in a number of food items such as brazil nut, pacific rockfish, canola, and broccoli. This makes 2', 3'-dihydro-phytomenadione a potential biomarker for the consumption of these food products.
Applications De Recherche Scientifique
Activité antioxydante
Il a été constaté que le 2’,3’-Dihydro-phytomenadione possède une activité antioxydante puissante . Ce composé a été utilisé dans des études de recherche pour déterminer si les antioxydants naturels pourraient remplacer les antioxydants synthétiques, qui sont actuellement restreints en raison de leurs propriétés toxiques et cancérigènes . L’activité antioxydante de ce composé a été déterminée à l’aide de la méthode de piégeage des radicaux libres (DPPH) et du pouvoir antioxydant réducteur des ions ferriques mesuré par spectrophotométrie .
Activité anticancéreuse
Des études de recherche ont montré que le 2’,3’-Dihydro-phytomenadione a une activité anticancéreuse potentielle . Ce composé a été utilisé dans l’étude des plantes médicinales ayant une activité antioxydante puissante et peu d’effets secondaires .
Profilage phytochimique
Le 2’,3’-Dihydro-phytomenadione a été utilisé dans le profilage phytochimique des plantes médicinales . L’identification et la quantification des composés phytochimiques dans l’extrait méthanolique des fruits de Kigelia pinnata ont été mesurées à l’aide de techniques de chromatographie en phase gazeuse-spectrométrie de masse (GC-MS) et de chromatographie liquide à très haute performance-spectrométrie de masse (UPLC-MS/MS) .
Synthèse de la vitamine K
Le 2’,3’-Dihydro-phytomenadione, également connu sous le nom de ménadione ou vitamine K3, est un précurseur important dans la synthèse des vitamines K1 et K2 . Ce dérivé de naphtoquinone synthétique ne se trouve pas dans la nature et est classé comme une provitamine .
Réactions chimiques
La ménadione, ou 2-méthyl-1,4-naphtoquinone, a un large éventail d’applications synthétiques
Mécanisme D'action
Target of Action
2’,3’-Dihydro-phytomenadione, also known as 2-methyl-3-(3,7,11,15-tetramethylhexadecyl)naphthalene-1,4-dione, is a derivative of Vitamin K . The primary targets of this compound are the Vitamin K-dependent coagulation factors in the body, which include factors II (prothrombin), VII (proconvertin), IX (Christmas factor), and X (Stuart factor) .
Mode of Action
This compound is involved as a cofactor in the posttranslational gamma-carboxylation of glutamic acid residues of certain proteins in the body . This process is essential for the biological activity of the Vitamin K-dependent coagulation factors, enabling them to bind calcium ions and participate in the coagulation cascade .
Biochemical Pathways
The primary biochemical pathway affected by 2’,3’-Dihydro-phytomenadione is the coagulation cascade. This cascade is a series of reactions that ultimately leads to the formation of a fibrin clot, preventing excessive bleeding. By facilitating the gamma-carboxylation of the Vitamin K-dependent coagulation factors, this compound ensures the proper functioning of this pathway .
Pharmacokinetics
It is expected to be converted into active vitamin k2, menaquinone, after alkylation in vivo
Result of Action
The primary result of the action of 2’,3’-Dihydro-phytomenadione is the promotion of normal blood clotting. By ensuring the proper functioning of the Vitamin K-dependent coagulation factors, this compound helps prevent excessive bleeding .
Action Environment
The action, efficacy, and stability of 2’,3’-Dihydro-phytomenadione can be influenced by various environmental factors. For example, certain medications, such as anticoagulants, can interfere with Vitamin K metabolism and function . Additionally, dietary factors, such as Vitamin K intake, can also affect the availability and efficacy of this compound
Propriétés
IUPAC Name |
2-methyl-3-(3,7,11,15-tetramethylhexadecyl)naphthalene-1,4-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C31H48O2/c1-22(2)12-9-13-23(3)14-10-15-24(4)16-11-17-25(5)20-21-27-26(6)30(32)28-18-7-8-19-29(28)31(27)33/h7-8,18-19,22-25H,9-17,20-21H2,1-6H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XOQNYHSBHIIJMQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)C2=CC=CC=C2C1=O)CCC(C)CCCC(C)CCCC(C)CCCC(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C31H48O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10982782 | |
| Record name | 2-Methyl-3-(3,7,11,15-tetramethylhexadecyl)naphthalene-1,4-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10982782 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
452.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
64236-23-3 | |
| Record name | 2-Methyl-3-(3,7,11,15-tetramethylhexadecyl)-1,4-naphthalenedione | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=64236-23-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,4-Naphthalenedione, 2-methyl-3-(3,7,11,15-tetramethylhexadecyl)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0064236233 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Methyl-3-(3,7,11,15-tetramethylhexadecyl)naphthalene-1,4-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10982782 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2',3'-Dihydro-phytomenadione | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0034839 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-Methyl-2-[4-(trifluoromethyl)phenyl]propanoic acid](/img/structure/B29349.png)
